Rilmazafone

Description

Historical Context and Developmental Trajectory of Rilmazafone

This compound's development marks a significant advancement in Japanese pharmaceutical research, having been developed in Japan. wikipedia.orgevitachem.comncats.iowikiwand.comncats.iowikidoc.org During its early developmental phases, the compound was initially designated as 450191-S. ncats.iowikiwand.comwikidoc.org this compound hydrochloride received approval for medical use in Japan on March 31, 1989, and is commercially available under the trade name Rhythmy. wikipedia.orgevitachem.comwikiwand.comwikidoc.org

While initially developed and primarily prescribed for the treatment of insomnia and related sleep disorders, the research context surrounding this compound has expanded. evitachem.comnih.gov Contemporary studies also delve into forensic toxicology and analytical chemistry, particularly due to the compound's emergence in recreational drug supplies. nih.govcfsre.orgcfsre.org

Classification and Unique Pharmacological Modality of this compound as a Prodrug

This compound is classified as a prodrug and a derivative of benzodiazepines. wikipedia.orgevitachem.comncats.iowikiwand.comncats.iowikidoc.orgnih.govcfsre.orgcfsre.org It belongs to a novel class of compounds known as peptidoaminobenzophenones and is specifically categorized as a ring-opened derivative of 1,4-benzodiazepines. evitachem.com A key structural feature that differentiates this compound from traditional benzodiazepines is the absence of a fused benzene (B151609) ring with a diazepine (B8756704) ring. evitachem.com

The unique pharmacological modality of this compound stems from its nature as a prodrug, meaning it requires metabolic activation within the body to exert its therapeutic effects. evitachem.comncats.ioncats.io Unlike conventional benzodiazepines, this compound itself does not directly bind to benzodiazepine (B76468) receptors and does not exhibit psychoactive properties prior to metabolism. ncats.ioncats.iowikidoc.org

Upon ingestion, this compound is converted by aminopeptidase (B13392206) enzymes, primarily in the small intestine, into its active benzodiazepine metabolites. evitachem.comncats.ioncats.iowikidoc.org The principal active metabolite is rilmazolam. evitachem.comncats.ioncats.iowikidoc.orgcfsre.orgwikipedia.org These active metabolites, including rilmazolam, interact with the gamma-aminobutyric acid (GABAergic) system in the brain. ncats.ioncats.iowikipedia.org By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, these metabolites induce sedation and promote sleep. ncats.ioncats.io The metabolic process involves desglycylation and cyclization, leading to the formation of various metabolites, identified as M-1 through M-4 in studies conducted in cynomolgus monkeys. evitachem.com The conversion to active compounds involves a ring closure, resulting in a triazolo benzodiazepine structure that bears similarity to alprazolam. nih.govcitedrive.com Preclinical studies have demonstrated that this compound effectively induces and maintains sleep while having minimal impact on skeletal muscle function. ncats.ioncats.io

Table 1: Key Metabolites of this compound

| Metabolite | Formation Pathway (Observed in Cynomolgus Monkeys) | Notes |

| M-1 | Formed by desglycylation and cyclization of the parent drug. evitachem.com | Major metabolite. evitachem.com |

| M-2 | Formed by demethylation of the M-1 metabolite. evitachem.com | Shows strong correlation with sleep-inducing effects in elderly monkeys. evitachem.com |

| M-3 | Further demethylated form of M-2. evitachem.com | Found in monkey urine. evitachem.com |

| M-4 | Formed from the hydrolysis of M-3. evitachem.com | Represents a later stage metabolite. evitachem.com |

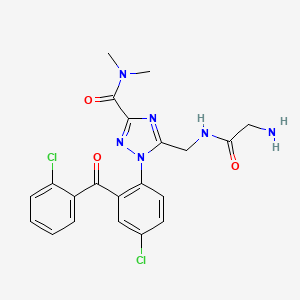

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N6O3/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23/h3-9H,10-11,24H2,1-2H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFRCPLIGODFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85815-37-8 (hydrochloride) | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10244150 | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99593-25-6 | |

| Record name | 5-[[(2-Aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99593-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmazafone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099593256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmazafone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAZAFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU3H37T766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Underpinnings of Rilmazafone S Pharmacological Action

Prodrug Activation and Biotransformation Pathways to Active Metabolites

Rilmazafone's journey from an inactive compound to a pharmacologically active agent begins after administration, primarily in the small intestine. nih.gov The parent compound has a low affinity for benzodiazepine (B76468) receptors; however, following its administration, its metabolites are found to potently inhibit the binding of diazepam to these receptors, demonstrating their role as the true active moieties. researchgate.net The metabolic cascade involves an initial activation step followed by further biotransformation into a series of related active compounds. nih.gov

The activation of this compound is initiated by enzymatic action in the small intestine. nih.gov Aminopeptidases catalyze the first crucial step, which is the hydrolysis of the glycyl group from the parent molecule. nih.gov This reaction yields a labile, desglycylated intermediate metabolite. nih.govnih.gov

Following this initial hydrolysis, the intermediate undergoes a spontaneous and rapid ring closure, or cyclization. nih.gov This intramolecular reaction forms a new, stable triazolo-benzodiazepine ring structure. researchgate.netdntb.gov.ua This cyclized metabolite is the first in a series of pharmacologically active compounds derived from this compound.

Multiple active metabolites of this compound have been identified and structurally characterized. The primary active metabolite formed by the initial cyclization is known as Rilmazolam (also referred to as M-1). researchgate.netnih.gov This compound serves as the precursor for further metabolic changes.

Subsequent biotransformation pathways involve successive demethylation of Rilmazolam. nih.gov This leads to the formation of N-Desmethyl Rilmazolam (M-2) and Di-desmethyl Rilmazolam (M-3). nih.gov Further metabolism can occur, including hydrolysis to form another metabolite known as M-4. researchgate.netnih.gov In humans, M-4 has been identified as the major metabolite found in plasma and is predominantly excreted in the urine. researchgate.net

The presence and concentration of these key metabolites have been quantified in postmortem forensic analyses, as detailed in the table below.

| Metabolite | Case 1 Femoral Blood Concentration (ng/g) | Case 2 Femoral Blood Concentration (ng/g) |

|---|---|---|

| Rilmazolam | 7.9 | 1.7 |

| N-Desmethyl Rilmazolam | 65 | 1.4 |

| Di-desmethyl Rilmazolam | 170 | 70 |

Data sourced from forensic toxicology reports. researchgate.netnih.gov

Preclinical Pharmacological Investigations of Rilmazafone

In Vitro Studies of Receptor Pharmacology and Ligand Binding Kinetics

Rilmazafone functions as a prodrug, meaning it is pharmacologically inactive until metabolized. Its active metabolites, particularly rilmazolam, are responsible for its interaction with the gamma-aminobutyric acid (GABA) system. Specifically, these metabolites act on GABA-A receptors, enhancing the inhibitory effects of GABA, which leads to sedation and sleep induction. smolecule.com

Preclinical studies have shown that the major metabolites of this compound bind to both omega-1 (ω1) and omega-2 (ω2) benzodiazepine (B76468) receptor subtypes with high affinity. researchgate.net The GABA-A receptor is a pentameric ligand-gated ion channel, and its modulation by benzodiazepines occurs at the interface of the α and γ subunits. This interaction causes a conformational change that increases the affinity of the binding site for GABA, thereby increasing the frequency of chloride ion channel opening and enhancing central nervous system (CNS) inhibition. frontiersin.org

In Vivo Assessments of Central Nervous System Effects of this compound and its Metabolites

This compound is known to penetrate the central nervous system (CNS), contributing to its sedative effects. Preclinical investigations have extensively characterized the in vivo CNS effects of this compound and its active metabolites, demonstrating their roles in inducing sleep, reducing anxiety, and affecting motor coordination. ncats.ioncats.io

Hypnotic and Sleep-Inducing Properties: Quantitative Electroencephalography (EEG) and Behavioral Analyses

Preclinical studies consistently demonstrate this compound's efficacy in inducing and maintaining sleep. smolecule.comncats.ioncats.io In sleep-disturbed rats, this compound significantly shortened sleep latency, decreased awake time, and increased non-rapid eye movement (NREM) sleep time. nih.gov These effects were observed through quantitative electroencephalography (EEG) and electromyography (EMG) recordings, where sleep-wake states were classified and analyzed. nih.govresearchgate.net

However, while this compound enhanced sleep quality by increasing NREM sleep, it was observed to cause a significant decrease in delta power during NREM sleep in sleep-disturbed rats, in contrast to kavain (B167398) which showed an increase. nih.gov This suggests differential effects on sleep architecture compared to other hypnotics.

Table 1: Effects of this compound on Sleep Parameters in Sleep-Disturbed Rats

| Parameter | This compound Effect | Comparison (e.g., Kavain, Diphenhydramine) | Source |

| Sleep Latency | Shortened | Shortened (Kavain, Diphenhydramine) | nih.gov |

| Awake Time | Decreased | Decreased (Kavain) | nih.gov |

| NREM Sleep Time | Increased | Increased (Kavain) | nih.gov |

| Delta Power (NREM) | Decreased | Increased (Kavain) | nih.gov |

Anxiolytic Efficacy and Related Behavioral Paradigms

This compound has demonstrated anxiolytic-like effects in various animal models. researchgate.netjst.go.jp In male ICR mice, this compound, along with other short-acting benzodiazepine hypnotics like triazolam, brotizolam, and lormetazepam, showed anxiolytic-like effects in the elevated plus-maze test. researchgate.netjst.go.jpresearchgate.net This was indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries, which are behavioral indicators of reduced anxiety. researchgate.netjst.go.jp The doses affecting the elevated plus-maze were notably smaller than those that induced muscle-relaxant activity, suggesting a high specificity and selectivity for its anxiolytic-like effects. researchgate.netjst.go.jp

Effects on Motor Coordination and Muscle Relaxation: Mechanistic Studies

While this compound is effective for sleep induction, preclinical studies have also investigated its impact on motor coordination and muscle relaxation. This compound induces impairment of motor function, as evidenced by performance in tests like the rotarod. ncats.ioncats.ioresearchgate.net However, preclinical studies have also shown that this compound effectively induces and maintains sleep with minimal impact on skeletal muscle function. smolecule.com The hypnotic effects of this compound were found to be approximately 20 times more effective than the induction of motor impairments when compared using ED50 values in certain studies. researchgate.net This suggests a relatively favorable profile where hypnotic effects are achieved at doses that have less pronounced effects on motor coordination.

Comparative Preclinical Pharmacological Profiles with Other Benzodiazepines and Hypnotics

This compound's preclinical pharmacological profile has been compared to other benzodiazepines and hypnotics. As a prodrug, this compound's unique mechanism of action, involving metabolic conversion to active benzodiazepine metabolites like rilmazolam, differentiates it from traditional benzodiazepines that bind directly to receptors. smolecule.com

In comparative studies, this compound, triazolam, brotizolam, and lormetazepam exhibited anxiolytic-like effects in the elevated plus-maze test, with these short-acting benzodiazepine hypnotics generally showing more potent anxiolytic effects at smaller doses compared to diazepam. researchgate.netjst.go.jp

Regarding motor impairment, the hypnotic effects of this compound were found to be significantly more pronounced than its motor-impairing effects, a characteristic also observed with omega-1 selective quazepam. researchgate.net This contrasts with zolpidem, an omega-1 selective hypnotic, where there was no significant difference between the ED50 values for hypnotic effects and motor impairments. researchgate.net This suggests that while omega-2 receptors are associated with motor impairment, omega-1 receptors may also play a role. researchgate.net

Table 2: Comparative Preclinical Pharmacological Profiles

| Compound | Mechanism of Action | Hypnotic Effect vs. Motor Impairment (ED50 Ratio) | Anxiolytic Efficacy (Elevated Plus-Maze) | Receptor Binding Profile (Active Metabolites) | Source |

| This compound | Prodrug; metabolites (e.g., rilmazolam) enhance GABA at GABA-A receptors. | ~20x more effective hypnotic | Significant | ω1 and ω2 high affinity | researchgate.net |

| Zolpidem | Omega-1 (α1) selective GABA-A receptor agonist. | No significant difference | Relatively weak | Primarily ω1 | researchgate.net |

| Triazolam | Benzodiazepine; GABA-A receptor agonist. | Not specified | Significant | Not specified | researchgate.netjst.go.jp |

| Brotizolam | Benzodiazepine; GABA-A receptor agonist. | Not specified | Significant | Not specified | researchgate.netjst.go.jp |

| Lormetazepam | Benzodiazepine; GABA-A receptor agonist. | Not specified | Significant | Not specified | researchgate.netjst.go.jp |

| Diazepam | Classical Benzodiazepine; GABA-A receptor agonist. | Not specified | Positive control; less potent than others | Not specified | researchgate.netjst.go.jp |

Pharmacokinetic and Metabolic Profile of Rilmazafone

Absorption and Prodrug Conversion Dynamics in Biological Systems

Rilmazafone is designed as a prodrug to enhance its absorption and bioavailability. psychonautwiki.org After oral administration, it is absorbed from the gastrointestinal tract. The conversion of this compound to its active metabolites begins in the small intestine, where it is metabolized by aminopeptidases. nih.gov This initial metabolic step involves the removal of a glycine moiety, a process known as desglycylation, leading to the formation of a labile intermediate metabolite, referred to as DG. nih.gov This desglycylated metabolite is then rapidly converted into its cyclic form, M1 (rilmazolam), which is a pharmacologically active benzodiazepine (B76468). nih.govcfsre.orgnih.govcfsre.org This conversion process is a key feature of this compound's mechanism of action, as it allows for the gradual release of the active compound in the body.

The concentration of the active metabolite M1 in the systemic plasma has been reported to be higher after oral administration of this compound compared to the administration of M1 itself. nih.gov This is attributed to the lower hepatic extraction of the desglycylated intermediate (DG) compared to M1, which results in a less pronounced first-pass effect for DG. nih.gov

Distribution and Tissue Accumulation of this compound Metabolites

Following their formation, the metabolites of this compound are distributed throughout the body. Due to their lipophilic nature, benzodiazepines and their metabolites tend to accumulate in adipose tissue. frontiersin.org The distribution of this compound's metabolites has been observed in various tissues, with detectable concentrations found in blood and other organs. nih.gov Studies in monkeys have identified several metabolites in the urine, indicating systemic distribution and subsequent elimination. nih.gov The active metabolite, rilmazolam (M1), and its subsequent metabolites are expected to be present in toxicology specimens. cfsre.orgcfsre.org

Biotransformation Pathways and Involved Enzyme Systems

The biotransformation of this compound is a complex process involving multiple enzymatic reactions that lead to the formation of a series of metabolites. nih.gov The primary pathway begins with the desglycylation and cyclization to form the active metabolite M1. nih.govnih.gov This initial step is followed by a cascade of further metabolic transformations.

The metabolic pathways of this compound include:

Desglycylation and Cyclization: this compound is first desglycylated and then cyclized to form the active metabolite M1 (rilmazolam). nih.gov

Demethylation: M1 undergoes successive demethylation to form M-2 (N-desmethyl rilmazolam) and M-3 (di-desmethyl rilmazolam). nih.govnih.gov

Hydrolysis: The benzodiazepine ring can be hydrolyzed to form M-4. nih.gov

Hydroxylation: Hydroxylation can occur at the 4-position of the benzodiazepine ring or at the para-position of the o-chlorophenyl group. nih.gov

| Parent Compound | Metabolic Step | Metabolite |

|---|---|---|

| This compound | Desglycylation and Cyclization | M1 (Rilmazolam) |

| M1 (Rilmazolam) | Demethylation | M-2 (N-desmethyl rilmazolam) |

| M-2 | Demethylation | M-3 (di-desmethyl rilmazolam) |

| M-3 | Hydrolysis | M-4 |

| This compound/Metabolites | Hydroxylation | Hydroxylated metabolites |

Cytochrome P450 (CYP) enzymes, primarily located in the liver, play a crucial role in the metabolism of a vast number of drugs, including benzodiazepines. austinpublishinggroup.comnih.govnih.gov These enzymes are involved in Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. nih.gov For this compound, after its initial conversion to active metabolites, CYP enzymes are likely involved in the subsequent biotransformation steps, including demethylation and hydroxylation. nih.govmdpi.comresearchgate.net The specific CYP isoforms responsible for these transformations have not been fully elucidated in the provided search results.

Non-CYP enzymes play a critical role in the initial activation of the this compound prodrug. taylorfrancis.comresearchgate.net Specifically, aminopeptidases in the small intestine are responsible for the exclusive metabolism of this compound to its desglycylated (DG) and cyclic (M1) forms. nih.gov This enzymatic action is a key determinant of the pharmacokinetic profile of this compound, as it governs the rate and extent of the formation of its active metabolite. nih.gov

Elimination and Excretion Mechanisms of this compound Metabolites

The metabolites of this compound are eliminated from the body primarily through renal excretion. nih.govmhmedical.com Following biotransformation in the liver and other tissues, the more water-soluble metabolites are transported to the kidneys for excretion in the urine. nih.gov Studies in monkeys have identified ten urinary metabolites, confirming this route of elimination. nih.gov

Influence of Physiological and Pathophysiological Factors on this compound Pharmacokinetics (e.g., Age, Hepatic Function)

The pharmacokinetics of this compound and its metabolites can be influenced by various physiological and pathophysiological factors. nih.govmhmedical.commhmedical.com For instance, in patients with chronic renal failure, the pharmacokinetic profile of this compound is significantly altered. Studies have shown that in these patients, the maximum concentration (Cmax) of metabolites M1 and M4 were doubled, and their area under the curve (AUC) was five times higher than in healthy volunteers. Furthermore, the half-lives (T1/2) of metabolites M1, M2, and M4 were two to four times longer in patients with renal failure. These findings suggest that impaired renal function leads to a decreased elimination of this compound's metabolites, resulting in their accumulation in the body.

| Parameter | Healthy Volunteers | Patients with Chronic Renal Failure | Fold Change |

|---|---|---|---|

| M1 Cmax | - | ~2x higher | 2 |

| M4 Cmax | - | ~2x higher | 2 |

| M1 AUC | - | ~5x higher | 5 |

| M4 AUC | - | ~5x higher | 5 |

| M1 T1/2 | - | 2-4x longer | 2-4 |

| M2 T1/2 | - | 2-4x longer | 2-4 |

| M4 T1/2 | - | 2-4x longer | 2-4 |

Chemical Synthesis Methodologies for Rilmazafone and Its Precursors

Core Reaction Sequences for Triazole-Carboxamide Backbone Construction

The central challenge in Rilmazafone synthesis lies in forming its 1,2,4-triazole-3-carboxamide backbone. While specific detailed pathways can vary, a primary precursor identified in the synthesis of this compound hydrochloride is 2-amino-2-(2-(4-chloro-2-(2-chlorobenzoyl)phenyl)hydrazono)-N,N-dimethylacetamide. smolecule.com

A crucial step involves the cyclization of this precursor to form the triazole ring. This reaction sequence has been documented to proceed in two stages:

Cyclization in Tetrahydrofuran (THF): The initial cyclization occurs in Tetrahydrofuran (THF) in the presence of hexamethylphosphoramide (B148902) (HMPA) at room temperature for approximately 4 hours.

Acetic Acid Reflux: This is followed by refluxing in acetic acid for about 1.5 hours, which completes the formation of the triazole ring via intramolecular cyclization.

This method is critical for establishing the fundamental triazole structure, which is then further elaborated. The formation of 1,2,3-triazole-4-carboxylic acids, which are important precursors for various compounds, can also be achieved by treating an azide (B81097) with a β-ketoester in the presence of a base. google.com

Strategies for the Introduction of Specific Functional Groups and Halogen Substituents

The molecular structure of this compound is characterized by the presence of two chlorine atoms, one on the triazole-attached phenyl ring and another on the benzoyl moiety, which are crucial for its pharmacological and metabolic profile. The introduction of these specific functional groups and halogen substituents is integral to the synthesis.

While the exact strategies for all functional groups are not exhaustively detailed in publicly available literature, the general approach involves:

Pre-functionalized Precursors: Utilizing precursors that already incorporate the desired halogen substituents or functional groups in their structure before the cyclization steps.

Post-cyclization Modifications: Introducing specific groups after the core triazole ring is formed through various organic reactions. For instance, palladium-catalyzed aminocarbonylation has been explored for incorporating amide functional groups into 5-iodo-1,2,3-triazoles. researchgate.net

The synthesis of 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives, which share structural similarities with parts of this compound, can involve reactions such as the cyclization of 2-cyanoacetamide (B1669375) with aryl benzaldehydes in the presence of sodium azide and triethylamine (B128534) hydrochloride. researchgate.net

Prodrug Design Considerations and Synthesis Strategies

This compound is specifically designed as a prodrug, meaning it is inactive until metabolized in the body into its active forms, primarily rilmazolam. evitachem.comsmolecule.com This prodrug strategy necessitates synthesis routes that ensure the integrity of labile ester bonds, which are essential for hepatic conversion to active metabolites.

Key considerations in the prodrug design and corresponding synthesis strategies include:

Ester Group Protection: The use of protecting groups, such as tert-butyloxycarbonyl (Boc) groups, during amide bond formation steps, helps to preserve the labile ester bonds that are crucial for the prodrug's activation.

Enzymatic Hydrolysis Compatibility: The synthetic route must avoid the introduction of sterically hindered substituents that could impede the enzymatic hydrolysis required for the prodrug's conversion by enzymes like aminopeptidases in the small intestine. smolecule.com

Formation of Hydrochloride Salt: The final step often involves converting the base compound into its hydrochloride salt form to enhance solubility and stability, which is vital for pharmaceutical formulation. evitachem.com

Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The purification and characterization of synthetic intermediates and the final this compound product are critical to ensure purity, identity, and quality. Various analytical techniques are employed throughout the synthesis process.

Common techniques for purification and characterization include:

Chromatography: Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are routinely used for the separation and purification of intermediates and the final product. fujifilm.com LC-QTOF-MS is also used for identification and characterization. cfsre.org

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon (¹³C NMR) NMR are essential for elucidating the structure of synthetic intermediates and confirming the identity and purity of the final this compound. nih.govpmda.go.jp Fluorine NMR (¹⁹F NMR) may also be used if fluorine-containing compounds are involved. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule and to confirm the formation of specific bonds. pmda.go.jpmdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis is used for quantitative analysis and to confirm the presence of chromophores. pmda.go.jp

Mass Spectrometry (MS): Techniques like LC/MS (Liquid Chromatography-Mass Spectrometry) and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the molecular weight and confirm the molecular formula of compounds, as well as to detect impurities. nih.govmdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, Cl, O) in the synthesized compounds, providing further confirmation of purity and molecular formula. nih.govmdpi.com

Melting Point Determination: For solid compounds, melting point is a common physical characteristic used to assess purity. nih.govpmda.go.jp

Solubility Testing: Solubility in various solvents (e.g., water, methanol, ethanol, acetonitrile, chloroform, DMSO) is determined, which is important for both purification and formulation. pmda.go.jp

These techniques collectively ensure that the synthesized this compound meets the required quality standards for further research and application.

Translational and Clinical Research Aspects of Rilmazafone

Efficacy in Insomnia and Sleep Disorders: Clinical Study Designs and Outcomes

Clinical trials have demonstrated the efficacy of rilmazafone in inducing sleep. wikipedia.org Studies indicate that this compound can improve sleep quality and reduce sleep latency. wikipedia.orgmims.com For instance, research by Tsutsui et al. in 2009, investigating the effects of this compound on the sleep-wake cycle in sleep-disturbed rats, concluded that the compound exhibited sleep quality-enhancement effects. conicet.gov.ar

Comparative Clinical Studies with Other Hypnotic Agents in Diverse Patient Populations

This compound has been evaluated in comparative clinical studies against a range of other hypnotic agents, including diazepam, triazolam, nitrazepam, zolpidem, brotizolam, and melatonin (B1676174). conicet.gov.arwikipedia.orgmims.comfishersci.caguidetopharmacology.org The effects of this compound are generally considered to be less pronounced than those of diazepam, triazolam, or nitrazepam. conicet.gov.ar However, in a study conducted by Nishino et al. in 2008, this compound was found to be more potent in its anxiolytic effects in mice at smaller doses when compared to diazepam. conicet.gov.ar

Comparative Efficacy in Elderly Patients with Nocturia guidetopharmacology.org

| Treatment Group | Mean Nocturnal Urinations (Baseline) | Mean Nocturnal Urinations (After 4 Weeks) | Quality of Life Score Improvement |

|---|---|---|---|

| Melatonin | No significant difference | Significantly decreased | Significantly improved |

Assessment of Next-Day Residual Effects in Clinical Settings

Next-day residual effects, such as drowsiness or impaired psychomotor performance, are a common concern associated with the use of hypnotic agents. fishersci.cawikipedia.org A study by Uemura et al. in 2015 specifically investigated these residual effects in healthy elderly subjects administered this compound, zolpidem, or triazolam. conicet.gov.arwikipedia.org The findings suggested that this compound appeared to be more favorable regarding next-day residual effects compared to zolpidem or triazolam. conicet.gov.arwikipedia.orgmims.comwikipedia.org Specifically, this compound at a dose of 1 mg contributed to steadiness in static and dynamic balance, making it a more favorable option for elderly individuals experiencing early morning awakening. mims.comwikipedia.org While subjective assessments of well-being tended to be poorer in the early morning, this compound significantly improved performance in the body sway test compared to other hypnotics. mims.comwikipedia.org

Exploration of Potential Therapeutic Applications Beyond Primary Indication (e.g., Nocturia, Preoperative Sedation)

Beyond its primary indication for insomnia, this compound has been explored for other potential therapeutic applications.

Nocturia: Research by Sugaya et al. in 2007 indicated that this compound was as effective as melatonin in treating nocturia in elderly patients. conicet.gov.arguidetopharmacology.org Treatment with this compound resulted in a significant reduction in nocturnal urinations and an improvement in quality of life scores after four weeks. wikipedia.orgguidetopharmacology.org

Preoperative Sedation: The hypnotic properties of this compound, characterized by a rapid onset and relatively short duration of action, suggest its suitability for use in preoperative sedation. wikipedia.org

Anxiety: this compound has also demonstrated anxiolytic effects. conicet.gov.armims.com Initial studies have shown a favorable patient response, with many reporting notable reductions in anxiety levels. mims.com

Pharmacological Studies on Drug-Drug Interactions and Concomitant Medication Effects

As a prodrug, this compound undergoes metabolism in the body to form its active metabolites. mims.comwikipedia.orgucdavis.edu The plasma levels and metabolism of this compound and its metabolites are influenced by drug-metabolizing enzymes in the liver, including the cytochrome P-450 system. conicet.gov.ar

Pharmacological studies on drug-drug interactions primarily focus on its metabolic interactions rather than direct pharmacological interactions. wikipedia.org The conversion of this compound into its active metabolites can be affected by various factors, such as a patient's age, genetic polymorphisms in drug-metabolizing enzymes, and the co-administration of other medications that influence enzyme activity. wikipedia.org Therefore, caution is advised when this compound is prescribed concomitantly with other central nervous system (CNS)-active medications. mims.com

A notable incident in December 2020 in Japan involved the accidental contamination of the antifungal medication itraconazole (B105839) with this compound. wikipedia.orguni.lunih.govuni.lu This event led to a rapid increase in adverse drug reaction reports associated with itraconazole, specifically central nervous system-depression symptoms. uni.lunih.govuni.lu This incident underscored the critical importance of monitoring for potential drug interactions and the value of spontaneous adverse drug reaction reporting in post-marketing safety surveillance. uni.lunih.govuni.lu

Observational Studies and Post-Marketing Surveillance of this compound Use

Observational studies and post-marketing surveillance play a crucial role in evaluating the real-world safety and efficacy of pharmaceutical agents after their approval. These studies are typically larger and often simpler in design than initial regulatory trials, sometimes lacking a control group and frequently relying on surveys. mims.com

Data from the World Health Organization's (WHO) Vigilyze database show 61 Individual Case Safety Reports (ICSRs) related to this compound between 1991 and 2018. conicet.gov.ar A trend of increasing reports has been observed since 2012, with the majority originating from the Asia region. conicet.gov.ar

The aforementioned incident of itraconazole contamination with this compound in Japan in late 2020 was retrospectively detected through analysis of the Japanese Adverse Drug Event Report (JADER) database. uni.lunih.govuni.lu This case highlighted how spontaneous adverse drug reaction reporting, even when the causal relationship between a drug and an adverse reaction is initially unclear, is vital for identifying unexpected drug associations and informing post-marketing safety measures. uni.lunih.govuni.lu Observational studies, through their ability to gather descriptive data on drug use patterns and influencing factors, contribute valuable information to healthcare understanding. mims.com

Toxicological and Safety Research of Rilmazafone

Mechanisms of Adverse Reactions and Their Clinical Manifestations

Rilmazafone, a prodrug, is converted in the body to its active benzodiazepine (B76468) metabolites, which are responsible for its therapeutic and adverse effects. The primary mechanism of action for these metabolites is the enhancement of the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system (CNS) depression.

Clinical manifestations of adverse reactions to this compound are consistent with its CNS-depressant effects. An incident in Japan involving the contamination of the antifungal medication itraconazole (B105839) with this compound provided insight into these effects. Healthcare professionals reported a rapid increase in adverse drug reactions associated with the contaminated medication, with symptoms including dizziness, lightheadedness, loss of consciousness, and intense drowsiness. researchgate.netnih.govresearchgate.net

The WHO's Vigilyze database, containing Individual Case Safety Reports from 1991 to 2018, indicates that the most frequently reported adverse effects associated with this compound include drug interaction, somnolence, anxiety, headache, hepatic dysfunction, and loss of consciousness. medsafe.govt.nz The majority of these reports originated from the Asia region and were most common in individuals aged 18-44 years. medsafe.govt.nz Additionally, the Japanese Pharmaceuticals and Medical Devices Agency has mandated revisions to this compound's precautions to include the risk of irritable excitation and confusion. medsafe.govt.nzpmda.go.jp

The active metabolites of this compound have a high affinity for benzodiazepine receptors and exert potent pharmacological effects similar to other benzodiazepines. researchgate.net It is through this interaction that the adverse reactions are mediated.

Investigations into Overdose and Fatal Intoxications Involving this compound Metabolites

Research into overdose and fatal intoxications has highlighted the potential for severe toxicity associated with this compound. As a prodrug, this compound itself is not the primary toxic agent; rather, its active metabolites are responsible for the toxic effects observed in overdose cases. researchgate.netcitedrive.comnih.govdntb.gov.ua

Two fatal intoxication cases in Sweden have been documented where this compound was implicated. In both instances, the active metabolites of this compound were identified and quantified in postmortem femoral blood samples. The intake of this compound was determined to be the cause of death in the first case and a contributing factor in the second. researchgate.netcitedrive.comnih.govdntb.gov.ua

The concentrations of the primary active metabolites—rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam—were measured and are detailed in the table below.

Femoral Blood Concentrations of this compound Metabolites in Fatal Intoxication Cases

| Metabolite | Case 1 Concentration (ng/g) | Case 2 Concentration (ng/g) |

|---|---|---|

| Rilmazolam | 7.9 | 1.7 |

| N-desmethyl rilmazolam | 65 | 1.4 |

| di-desmethyl rilmazolam | 170 | 70 |

In both fatal cases, other medications were also detected, including haloperidol, alimemazine, fluoxetine, olanzapine, and acetaminophen (B1664979) in Case 1, and loperamide, alimemazine, and pregabalin (B1679071) in Case 2. researchgate.netcitedrive.comnih.govdntb.gov.ua These findings underscore the increased risk of fatal overdose when this compound is consumed in combination with other CNS depressants.

Research on Dependency Potential and Withdrawal Syndrome Associated with this compound

The potential for physical dependence and the emergence of a withdrawal syndrome upon cessation are significant toxicological concerns associated with long-term this compound use. Regulatory bodies and anecdotal reports have acknowledged these risks.

The Japanese Pharmaceuticals and Medical Devices Agency has mandated a revision of the precautions for this compound to explicitly state the risk of drug dependence with prolonged use. medsafe.govt.nzpmda.go.jp The agency warns that long-term administration should be avoided and that the therapeutic necessity should be carefully considered if administration is to be continued. pmda.go.jp

Furthermore, a withdrawal syndrome may occur following a rapid dose reduction or discontinuation after prolonged use. pmda.go.jp The clinical manifestations of this compound withdrawal are similar to those of other benzodiazepines and can include severe symptoms. The officially recognized withdrawal symptoms include: pmda.go.jp

Seizure

Delirium

Tremor

Insomnia

Anxiety

Hallucination

Delusion

To mitigate the risk and severity of withdrawal, a gradual dose reduction is recommended when discontinuing the medication. pmda.go.jp Online user forums also contain anecdotal reports from individuals who have experienced withdrawal symptoms after long-term use of this compound, describing it as a difficult and debilitating process. oas.orgreddit.com

Safety Profile in Specific Patient Populations (e.g., Geriatric Patients)

The safety of this compound in geriatric patients has been a subject of specific research, particularly concerning its residual effects and pharmacokinetics in this population.

A randomized, double-blind, crossover study evaluated the next-day residual effects of this compound, zolpidem, and triazolam in healthy elderly subjects aged 60-70 years. nih.gov The study found that this compound exhibited steadiness in static and dynamic balance and seemed to be more favorable for the elderly, particularly those with early morning awakening. nih.gov While subjective assessments of sleep were sometimes poor in the early morning, this compound significantly improved performance on the body sway test compared to the other hypnotics. nih.gov The hypnotics were generally well-tolerated with no serious adverse events reported. nih.gov Another study also found that in healthy elderly individuals, this compound did not significantly affect physical and cognitive functions. nii.ac.jp

Another study compared the effects of this compound and melatonin (B1676174) on nocturia in the elderly and found both to be equally effective in reducing the number of nocturnal urinations and improving quality of life scores after four weeks of treatment. nih.gov

However, the pharmacokinetic profile of this compound's metabolites is altered in elderly patients with certain comorbidities. A study in patients with chronic renal failure, who were undergoing hemodialysis, found that the maximum concentrations (Cmax) of the active metabolites M1 and M4 were double, and the area under the curve (AUC) was five times that of healthy volunteers, despite a lower dose being administered. jst.go.jp The half-lives of the metabolites M1, M2, and M4 were two to four times longer in these patients. jst.go.jp These findings suggest a reduced hepatic metabolism and renal excretion of this compound's metabolites, indicating that a lower starting dose may be necessary for elderly patients with chronic renal failure. jst.go.jp

Advanced Analytical Methodologies for Rilmazafone Research

Spectrometric Techniques for Metabolite Identification and Quantification

Spectrometric methods are fundamental in the elucidation of the metabolic pathways of rilmazafone. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for the structural characterization and quantification of its metabolites.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for metabolite profiling due to its high sensitivity and selectivity. researchgate.netsemanticscholar.org High-resolution mass spectrometry (HRMS) enables the accurate mass measurement of metabolites, which aids in their confident identification. jocpr.com In the context of this compound, MS has been instrumental in identifying a range of metabolites in biological fluids like urine. nih.gov For instance, studies in monkeys have identified ten urinary metabolites, with their structures determined by mass spectrometry and confirmed by comparison with synthesized authentic compounds. nih.gov The metabolic pathways proposed from these findings include desglycylation, cyclization, successive demethylation, hydrolysis, and hydroxylation. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy serves as a complementary technique to MS. semanticscholar.org While MS provides information on the mass-to-charge ratio of a molecule and its fragments, NMR offers detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. nih.govsapub.org This technique is particularly valuable for differentiating between isomers, which can be challenging to distinguish using MS alone. semanticscholar.org The use of NMR can help in the unambiguous identification of metabolite structures, providing a more complete picture of the biotransformation of this compound. Although less sensitive than MS, NMR's ability to provide detailed structural information without the need for extensive sample preparation makes it a valuable tool in metabolite identification. nih.govnih.gov

The combined use of MS and NMR, sometimes in hyphenated systems like LC-MS/NMR, provides a comprehensive approach to metabolite identification, leveraging the high sensitivity of MS and the detailed structural information from NMR. jocpr.com

Chromatographic Separations for Compound Purity and Biological Sample Analysis

Chromatographic techniques are essential for the separation of this compound and its metabolites from complex biological matrices and for assessing the purity of the compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

High-performance liquid chromatography (HPLC) is widely used for the separation and quantification of benzodiazepines and their metabolites in biological fluids. mdpi.comannexpublishers.com The technique's versatility allows for the analysis of a wide range of compounds with varying polarities. annexpublishers.com For this compound, HPLC methods can be developed and validated for its determination in plasma and other biological samples. researchgate.net These methods are valued for their simplicity, speed, and reliability. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of benzodiazepines. nih.gov It is often considered a reference method due to its high sensitivity and specificity. nih.gov However, some benzodiazepines, including potentially this compound, are thermally labile and may require derivatization before GC-MS analysis to prevent degradation and improve chromatographic properties. annexpublishers.comnist.gov Silylation is a common derivatization technique used for this purpose. mdpi.com It is important to note that analysis of this compound by GC-MS can lead to its breakdown, making liquid chromatography-based methods often more suitable for its direct analysis. cfsre.org

The choice between HPLC and GC-MS often depends on the specific analyte, the matrix, and the desired sensitivity and specificity of the analysis. For comprehensive toxicological screening, both techniques can be employed to cover a wider range of compounds. researchgate.net

Bioanalytical Method Validation in Complex Biological Matrices

The validation of bioanalytical methods is a critical process to ensure that the quantitative analysis of this compound and its metabolites in biological matrices is reliable and reproducible. au.dk This process involves documenting that the performance characteristics of the method are suitable for the intended analytical applications. au.dk

Key parameters that are evaluated during bioanalytical method validation include:

Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. au.dkgmp-compliance.org This is typically assessed by analyzing blank samples from multiple sources to check for interferences. au.dk

Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. au.dkgmp-compliance.org These are determined by analyzing replicate quality control (QC) samples at different concentration levels. au.dk

Calibration Curve : A calibration curve establishes the relationship between the instrument response and the known concentrations of the analyte. gmp-compliance.org It should be prepared in the same biological matrix as the samples being analyzed. gmp-compliance.org

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. pmda.go.jp

Recovery : The extraction efficiency of the analytical method, which is the percentage of the analyte that is recovered from the biological matrix during sample preparation. gmp-compliance.org

Stability : The stability of the analyte in the biological matrix under different storage and processing conditions is assessed to ensure the integrity of the samples from collection to analysis. au.dk

A full validation is required when establishing a new bioanalytical method, while partial validation may be sufficient for minor modifications to an existing validated method. pmda.go.jp

Forensic Analytical Chemistry Applications in Toxicology and Drug Monitoring

Advanced analytical techniques are crucial in forensic toxicology for the detection and quantification of this compound and its metabolites in post-mortem and other forensic samples. The identification of these compounds can be vital in determining the cause of death or in drug-facilitated crime investigations. oup.com

In forensic cases, high-resolution mass spectrometry is often used for the initial screening of biological samples. oup.comnih.gov This allows for the presumptive identification of a wide range of substances, including novel psychoactive substances like this compound. oup.comnih.gov Due to the lack of commercially available reference standards for many metabolites, in-house synthesis of these compounds may be necessary for definitive quantification. oup.comnih.gov

Forensic investigations involving this compound have documented its presence in fatal intoxication cases. oup.comnih.gov In such cases, the concentrations of this compound's active metabolites, such as rilmazolam, N-desmethyl rilmazolam, and di-desmethyl rilmazolam, are quantified in biological samples like femoral blood. oup.comnih.gov

The Center for Forensic Science Research and Education (CFSRE) has reported the emergence of this compound in the recreational drug supply and has developed analytical data using techniques like LC-QTOF-MS to assist in its identification in forensic casework. cfsre.orgcfsre.org These comprehensive analytical approaches are essential for the rapid identification of new psychoactive substances and for monitoring their prevalence in the population. cfsre.org

Below is an interactive data table summarizing the concentrations of this compound metabolites found in two fatal intoxication cases.

| Case | Rilmazolam (ng/g) | N-desmethyl rilmazolam (ng/g) | di-desmethyl rilmazolam (ng/g) |

| Case 1 | 7.9 | 65 | 170 |

| Case 2 | 1.7 | 1.4 | 70 |

Data from forensic case reports detailing fatal intoxications involving this compound. oup.comnih.gov

Structure Activity Relationships Sar of Rilmazafone and Its Metabolites

Elucidation of Specific Structural Features Contributing to Benzodiazepine-like Pharmacological Effects

Rilmazafone is classified as a prodrug, meaning it requires metabolic activation to elicit its pharmacological effects medkoo.com. The parent compound, this compound, does not directly bind to benzodiazepine (B76468) receptors medkoo.com. A key distinguishing feature of this compound's chemical structure, differentiating it from traditional benzodiazepines, is the absence of a fused benzene (B151609) ring with a diazepine (B8756704) ring medkoo.com. Instead, this compound belongs to a novel class of ring-opened derivatives of 1,4-benzodiazepines, specifically referred to as peptidoaminobenzophenones .

The benzodiazepine-like pharmacological effects of this compound are attributed to its active metabolites, which are formed through a series of enzymatic reactions in the body medkoo.com. The primary metabolic pathway involves hydrolysis by aminopeptidase (B13392206) enzymes, predominantly occurring in the small intestine medkoo.com. This hydrolysis is followed by a crucial intramolecular ring closure reaction medkoo.com. This two-step activation process transforms the open-chain structure of this compound into a triazolo benzodiazepine skeleton, which is essential for its interaction with the GABA-A receptor complex medkoo.com. This newly formed triazolo benzodiazepine structure in the metabolites enables them to bind with high affinity to benzodiazepine receptors, thereby enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system medkoo.com.

Impact of Metabolite Structural Modifications on Receptor Binding Profiles and Pharmacological Activity

The metabolic activation of this compound yields several active benzodiazepine metabolites, with rilmazolam being the principal active compound medkoo.com. Other identified active metabolites include N-desmethyl rilmazolam and di-desmethyl rilmazolam. These metabolites, unlike the parent prodrug, possess the characteristic triazolo benzodiazepine ring structure, which is critical for their pharmacological activity.

The structural modifications that occur during this compound's metabolism, including desglycylation, cyclization, demethylation, hydrolysis, and hydroxylation, are pivotal in converting an inactive precursor into compounds capable of potent receptor binding . Studies have demonstrated that these active metabolites exhibit high affinities for benzodiazepine receptors, with reported Ki values ranging from 0.9 to 2.1 nM. This high affinity allows them to effectively modulate GABA-A receptors, leading to enhanced inhibitory neurotransmission in the central nervous system .

Research indicates that the major metabolites of this compound bind to both omega1 and omega2 receptor subtypes with high affinity. This dual binding profile contributes to their broad spectrum of pharmacological effects, which include sedative, hypnotic, and anxiolytic properties . The presence of these active metabolites in the brain at sufficient concentrations is directly correlated with the observed pharmacological activity of this compound.

Comparative SAR Analysis with Analogous Benzodiazepine Derivatives and Related Chemical Classes

A comparative SAR analysis highlights this compound's unique position among benzodiazepine-like compounds. While this compound itself is not classified as a benzodiazepine due to its distinct ring-opened structure, its active metabolites are true benzodiazepine derivatives medkoo.com. The primary active metabolite, rilmazolam, shares a structural resemblance to alprazolam, owing to its triazolo benzodiazepine backbone. This structural similarity underpins their shared mechanism of action at the GABA-A receptor.

In terms of receptor binding profiles, the major metabolites of this compound bind to both omega1 and omega2 receptor subtypes, a characteristic observed in several other benzodiazepinergic hypnotics. This contrasts with some more selective agents, such as zolpidem, which primarily targets the omega1 receptor.

Pharmacologically, the hypnotic effects induced by this compound's metabolites have been shown to be approximately 20 times more potent than their ability to induce motor impairment, when compared using ED50 values. This ratio is similar to that observed with omega1-selective quazepam, suggesting a favorable separation of hypnotic effects from motor side effects. Furthermore, this compound's metabolites exhibit anxiolytic-like effects, as demonstrated in elevated plus-maze tests, with potency comparable to or even greater than other short-acting benzodiazepine hypnotics like triazolam, brotizolam, and lormetazepam, and more potent than diazepam. The doses required for anxiolytic-like effects were significantly lower than those causing muscle relaxant activity, indicating a high degree of specificity and selectivity for anxiolytic actions.

Another notable feature of this compound, stemming from its prodrug nature, is its water solubility medkoo.com. This property distinguishes it from many other benzodiazepines, which are often less soluble in water.

Future Research Directions and Emerging Areas for Rilmazafone

Exploration of Novel Therapeutic Indications and Repurposing Potential

While rilmazafone is currently utilized for short-term insomnia treatment and as premedication for surgical procedures, research is actively exploring its potential in new therapeutic areas. Its capacity to modulate gamma-aminobutyric acid (GABA) levels suggests a role in treating conditions such as depression and post-traumatic stress disorder (PTSD) weimiaobio.com. Preliminary investigations also indicate potential efficacy in mitigating cognitive deficits associated with various neuropsychiatric conditions weimiaobio.com.

Computational chemistry techniques, including molecular dynamics (MD) simulations and e-pharmacophore modeling, are instrumental in predicting this compound's binding affinities to novel targets, thereby facilitating drug repurposing efforts . A notable example of this is the identification of this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through virtual screening and molecular docking studies chemrxiv.orgnih.govresearchgate.netarpgweb.com. These studies reported a binding free energy of -61.37 Kcal/mol for this compound against SARS-CoV-2 Mpro chemrxiv.orgnih.gov. The compound's interaction with both GABAergic and glutamatergic pathways, specifically targeting the NMDA receptor subtype, presents additional avenues for therapeutic intervention in mood and anxiety disorders by helping to restore the balance between excitation and inhibition in the brain weimiaobio.com.

Table 1: this compound Binding Affinity to SARS-CoV-2 Main Protease

| Target | Binding Free Energy (Kcal/mol) | Reference |

| SARS-CoV-2 Main Protease | -61.37 | chemrxiv.orgnih.gov |

Pharmacogenomics and Personalized Medicine Approaches to this compound Efficacy and Safety

The pharmacokinetic profile of this compound and its metabolites is influenced by factors such as age and genetic polymorphisms affecting drug metabolism enzymes . This inherent variability underscores the significance of pharmacogenomics in understanding individual differences in drug response. Future research aims to leverage this understanding to develop personalized medicine strategies. These strategies would involve tailoring this compound treatments to individual patients' unique neurobiology and genetic makeup, with the goal of optimizing therapeutic efficacy and minimizing inter-patient variability in outcomes weimiaobio.com. By considering genetic factors that influence drug metabolism and receptor interactions, personalized approaches could lead to more predictable and effective clinical applications.

Application of Computational Chemistry and Predictive Modeling in this compound Research

Computational chemistry and predictive modeling are vital tools driving advancements in this compound research. These methods offer crucial insights into molecular interactions and aid in predicting biological activities, thereby complementing traditional experimental studies researchgate.net. Quantitative Structure-Activity Relationship (QSAR) analysis, for instance, can predict high biological activity based on chemical structure, a principle broadly applicable to the study of this compound and its derivatives service.gov.uk.

Molecular dynamics (MD) simulations and e-pharmacophore modeling are increasingly employed to predict binding affinities to novel targets, which is essential for identifying new therapeutic applications and repurposing opportunities . The successful identification of this compound as a potential inhibitor of the SARS-CoV-2 main protease through molecular docking studies exemplifies the practical utility of these computational tools in drug discovery and repurposing initiatives chemrxiv.orgnih.govresearchgate.netarpgweb.comuni-muenster.de. These techniques enable researchers to analyze complex molecular interactions and rank compounds based on their predicted binding properties, accelerating the identification of promising candidates chemrxiv.orgnih.gov.

Development of Certified Standard Reference Materials for this compound Metabolites

This compound functions as a prodrug, undergoing metabolic activation within the body to yield several active benzodiazepine (B76468) metabolites, with rilmazolam being the primary one evitachem.comcfsre.orgwikipedia.org. Other identified metabolites include M-1, M-2 (N-desmethyl rilmazolam), M-3, M-4, and 4-Hydroxy this compound evitachem.com.

A critical area for future development involves the establishment of certified standard reference materials for these this compound metabolites. The current scarcity of such standards for active metabolites like rilmazolam has necessitated in-house synthesis for forensic toxicology and accurate quantification in relevant cases cfsre.orgresearchgate.netoup.comnih.gov. The availability of high-quality reference standards, encompassing impurities, metabolites, stable isotope products, and nitrosamines, is indispensable for robust pharmaceutical research, product development, stringent quality control (QC), reliable method validation, and comprehensive stability studies axios-research.com. These certified materials are also crucial for the identification of unknown impurities and the assessment of potential genotoxic risks axios-research.com. Currently, analytical reference standards for rilmazolam (PubChem CID: 50330-59-1) and N-desmethyl rilmazolam (PubChem CID: 50330-93-3) are available for research and forensic applications caymanchem.comcaymanchem.comglpbio.com.

Table 2: this compound Metabolites and Related Compounds

| Compound Name | PubChem CID | Role/Description |

| This compound | 5069 | Prodrug, parent compound |

| Rilmazolam | 50330-59-1 | Principal active metabolite of this compound |

| N-desmethyl Rilmazolam | 50330-93-3 | Active metabolite of this compound (M-2) |

| M-1 Metabolite | N/A | Metabolite of this compound (hydrolyzed form) |

| M-3 Metabolite | N/A | Metabolite of this compound (demethylated form) |

| M-4 Metabolite | N/A | Metabolite of this compound (hydrolysis of M-3) |

| 4-Hydroxy this compound | N/A | Hydroxylated metabolite of this compound |

Addressing Research Gaps in Long-term Safety and Efficacy Data

A significant research imperative for this compound, consistent with the development of many pharmacological agents, is the acquisition of comprehensive long-term safety and efficacy data weimiaobio.com. While initial studies have shown promising results, a full understanding of its long-term impact on human health necessitates further investigation through extensive clinical trials weimiaobio.com.

Future studies are essential to evaluate the long-term efficacy and safety of this compound's active metabolites, particularly concerning potential risks in vulnerable populations, such as the elderly, including fall risk researchgate.net. Such assessments should incorporate objective outcomes like postural sway and reaction time researchgate.net. The need for robust long-term data is further underscored by the chronic nature of conditions for which hypnotics might be prescribed, and general concerns associated with the prolonged use of benzodiazepines and related drugs, which include the potential for dependence and cognitive impairment over time researchgate.netfrontiersin.org.

Q & A

Q. How can molecular dynamics (MD) simulations predict this compound’s interactions with novel therapeutic targets?

- Use software like GROMACS or AMBER to simulate binding affinities. For example, MD studies showed this compound’s conformational stability in SARS-CoV-2 main protease binding pockets, with post-MD binding energy shifts from -60% to +40% .

Q. How do researchers differentiate this compound-induced CNS depression from underlying conditions in ADR reports?

- Conduct case-control studies adjusting for confounders (e.g., comorbidities, polypharmacy). Use logistic regression to isolate this compound’s contribution. The JADER database analysis identified dose-dependent CNS effects (5–20 mg contamination vs. 1–2 mg therapeutic doses) .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy for this compound metabolites?

Q. How can reference standards for this compound metabolites be synthesized and characterized without commercial availability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.